2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic organic compound that contains a pyrazole ring and an amine group. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic and medicinal chemistry. Pyrazoles are rarely found in natural products, making synthetic methods crucial for their production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and widely used in organic synthesis.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The key difference lies in the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.
Substitution: Substitution reactions are common, where the amine group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitro or nitrile derivatives, while substitution reactions can yield a wide range of functionalized pyrazoles.
Scientific Research Applications
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Another aminopyrazole with similar structural features but different substituents.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position.
Uniqueness
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 2, 4, and 5 positions of the pyrazole ring influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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